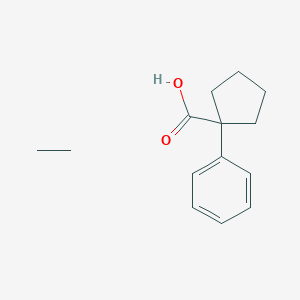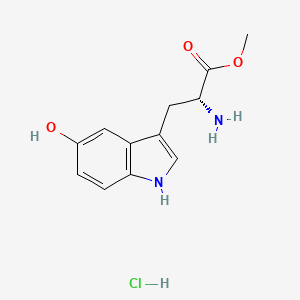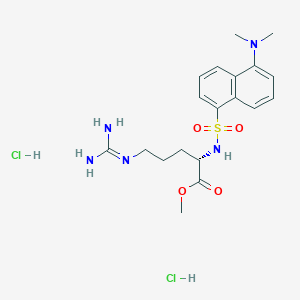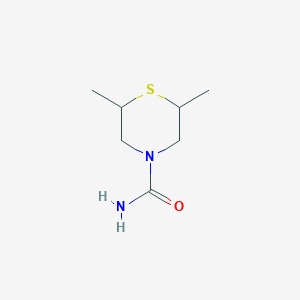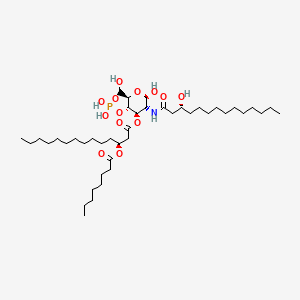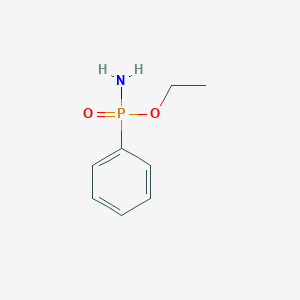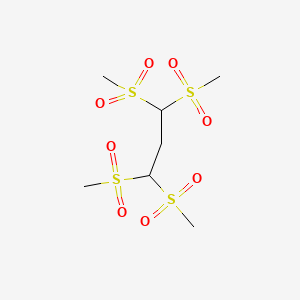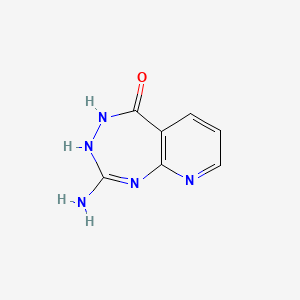
5H-Pyrido(2,3-e)(1,3,4)triazepin-5-one, 3,4-dihydro-2-amino-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H-Pyrido(2,3-e)(1,3,4)triazepin-5-one, 3,4-dihydro-2-amino- is a heterocyclic compound that features a fused ring system combining pyridine and triazepine moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrido(2,3-e)(1,3,4)triazepin-5-one, 3,4-dihydro-2-amino- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under specific conditions. For example, the condensation of suitable amines with aldehydes or ketones followed by cyclization can yield the desired triazepine ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on improving yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
5H-Pyrido(2,3-e)(1,3,4)triazepin-5-one, 3,4-dihydro-2-amino- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted analogs .
科学的研究の応用
5H-Pyrido(2,3-e)(1,3,4)triazepin-5-one, 3,4-dihydro-2-amino- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5H-Pyrido(2,3-e)(1,3,4)triazepin-5-one, 3,4-dihydro-2-amino- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
類似化合物との比較
Similar Compounds
Similar compounds include other heterocyclic systems with fused ring structures, such as:
- Pyrido(2,3-d)pyrimidin-5-one
- Pyrido(2,3-d)pyrimidin-7-one
- Pyrimidino(4,5-d)(1,3)oxazine derivatives
Uniqueness
The uniqueness of 5H-Pyrido(2,3-e)(1,3,4)triazepin-5-one, 3,4-dihydro-2-amino- lies in its specific ring structure and the potential biological activities it exhibits. Its distinct chemical properties and reactivity make it a valuable compound for various scientific research applications .
特性
CAS番号 |
120873-27-0 |
|---|---|
分子式 |
C7H7N5O |
分子量 |
177.16 g/mol |
IUPAC名 |
2-amino-3,4-dihydropyrido[2,3-e][1,2,4]triazepin-5-one |
InChI |
InChI=1S/C7H7N5O/c8-7-10-5-4(2-1-3-9-5)6(13)11-12-7/h1-3H,(H,11,13)(H3,8,9,10,12) |
InChIキー |
RPMPHAQTRSNDFR-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(N=C1)N=C(NNC2=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]imidazole;dihydroxy(oxo)azanium](/img/structure/B12811510.png)
![4-(2-(((6r,7r)-2-((Diphenylmethoxy)carbonyl)-8-oxo-7-([(phenylacetyl)amino)-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)thio)-4-thiazolyl)-1-methylpyridinium iodide](/img/structure/B12811516.png)
